molecular formula C22H16ClN3O B287115 N-(2-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(2-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B287115
M. Wt: 373.8 g/mol
InChI Key: PPMLQOJPGBWAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide (referred to as CDDO-Im or CDDO-Imidazolide) is a synthetic triterpenoid compound that has gained significant attention in the field of biomedical research due to its potential therapeutic properties. CDDO-Im has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of CDDO-Im is complex and involves multiple pathways. It has been found to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification genes. CDDO-Im also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, CDDO-Im has been shown to modulate other signaling pathways, such as PI3K/Akt and MAPK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CDDO-Im has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in many chronic diseases. CDDO-Im also has neuroprotective effects, as it can protect neurons from damage and promote their survival. Additionally, CDDO-Im has been found to improve metabolic function and reduce the risk of obesity and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using CDDO-Im in lab experiments is its broad range of potential therapeutic effects. It can be used to study the mechanisms of inflammation, cancer, and neurodegeneration, among other conditions. CDDO-Im is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using CDDO-Im is its complex mechanism of action, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on CDDO-Im. One area of focus is the development of new drugs based on CDDO-Im. Researchers are exploring ways to modify the structure of CDDO-Im to improve its efficacy and reduce its toxicity. Another area of research is the identification of new targets for CDDO-Im. By understanding the pathways that CDDO-Im modulates, researchers can identify new therapeutic targets for various diseases. Finally, researchers are exploring the potential of CDDO-Im as a therapeutic agent in clinical trials. Preliminary studies have shown promising results, and further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, CDDO-Im is a synthetic triterpenoid compound that has gained significant attention in the field of biomedical research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs. CDDO-Im has a complex mechanism of action and can be used to study the mechanisms of various diseases. Future research on CDDO-Im is focused on developing new drugs, identifying new targets, and exploring its potential as a therapeutic agent in clinical trials.

Synthesis Methods

CDDO-Im can be synthesized through a multi-step process starting from betulinic acid, a natural triterpenoid found in the bark of certain trees. The synthesis involves several chemical reactions, including oxidation, reduction, and cyclization, resulting in the formation of CDDO-Im.

Scientific Research Applications

CDDO-Im has been extensively studied in various preclinical models for its potential therapeutic effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. CDDO-Im has also been found to have anti-cancer effects by inducing apoptosis (cell death) in cancer cells and inhibiting the growth and spread of tumors.

properties

Product Name

N-(2-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C22H16ClN3O/c23-19-13-7-8-14-20(19)25-22(27)18-15-24-26(17-11-5-2-6-12-17)21(18)16-9-3-1-4-10-16/h1-15H,(H,25,27)

InChI Key

PPMLQOJPGBWAQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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